![molecular formula C22H41N3O2 B2463303 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide CAS No. 866137-23-7](/img/structure/B2463303.png)
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide is a complex organic compound with a unique structure that includes an acrylamide group, a piperidine ring, and a long undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the undecyl chain, which is then functionalized with an oxo group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, introducing different functional groups.
Polymerization: The acrylamide group can undergo polymerization to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Polymerization: Polyacrylamide and its copolymers.
Scientific Research Applications
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form micelles and other nanostructures.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as hydrogels and coatings, due to its polymerizable acrylamide group.
Mechanism of Action
The mechanism of action of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide depends on its application. In drug delivery, it forms micelles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. The piperidine ring may interact with biological targets, modulating their activity. In polymerization, the acrylamide group undergoes radical polymerization, forming long polymer chains with specific properties.
Comparison with Similar Compounds
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can be compared with similar compounds such as:
N,N-dimethylacrylamide: Lacks the long undecyl chain and piperidine ring, resulting in different physical and chemical properties.
N-isopropylacrylamide: Known for its thermoresponsive properties, but lacks the piperidine ring and long chain.
Acrylamide: The simplest form, without any substituents, used primarily in polymer chemistry.
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(2-piperidin-1-ylethyl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O2/c1-20(2)22(27)24-15-11-8-6-4-3-5-7-10-14-21(26)23-16-19-25-17-12-9-13-18-25/h1,3-19H2,2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKTKBKCIXBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
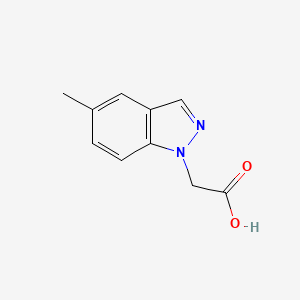
![2-{5-chloro-2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2463224.png)
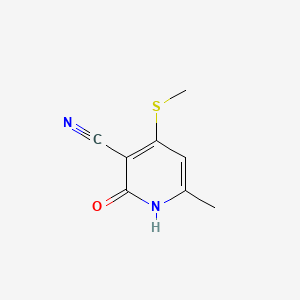
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2463226.png)
![6-bromo-N-[1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyridine-2-carboxamide](/img/structure/B2463228.png)
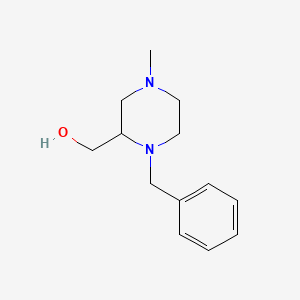
![2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2463230.png)
![4-{[5-(furan-2-yl)-1,2-oxazol-3-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2463231.png)
![rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis](/img/structure/B2463233.png)
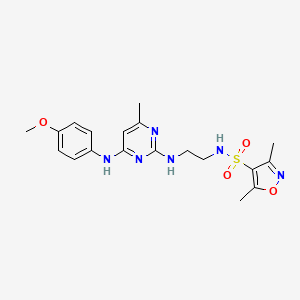
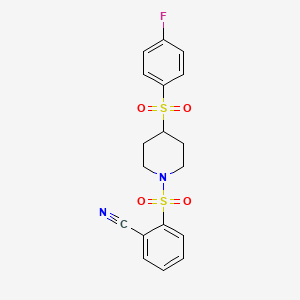
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)
![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)
![Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2463242.png)
